2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with hydrazinyl and pyrrolidinyl groups. The presence of these functional groups imparts significant biological and chemical properties, making it a subject of interest in various fields of research.
Properties
IUPAC Name |
2-hydrazinyl-3-(2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c13-15-12-14-9-3-8-19-10(9)11(18)17(12)7-6-16-4-1-2-5-16/h3,8H,1-2,4-7,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIHALAZICVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=C(C=CS3)N=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation from Thiophene Precursors
The most reliable method involves cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea analogs. For example:
- Methyl 2-aminothiophene-3-carboxylate (0.01 mol) and urea (0.05 mol) are mixed and heated at 200°C for 2 hours.
- The molten mass is dissolved in 1N NaOH, decolorized with charcoal, and acidified with 2N HCl.
- Recrystallization from water yields thieno[3,2-d]pyrimidine-2,4-diol (72% yield, m.p. >300°C).
Key Modification :
Introduction of the Hydrazinyl Group at Position 2
Nucleophilic Substitution with Hydrazine
- 2,4-Dichlorothieno[3,2-d]pyrimidine (0.1 mol) is suspended in methanol at 0-5°C.
- Triethylamine (0.3 mol) and hydrazine hydrate (0.15 mol) are added dropwise.
- Stirring at room temperature for 3 hours followed by vacuum evaporation yields 2-hydrazinyl-4-chlorothieno[3,2-d]pyrimidine (90% yield).
Characterization Data :
- IR (KBr) : 3440 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 4.85 (s, 2H, NH₂).
Functionalization at Position 3: 2-(Pyrrolidin-1-yl)ethyl Side Chain
Alkylation of 4-Chloro Intermediate
- 2-Hydrazinyl-4-chlorothieno[3,2-d]pyrimidine (0.05 mol) is dissolved in dry DMF under N₂.
- 2-(Pyrrolidin-1-yl)ethyl bromide (0.06 mol) and K₂CO₃ (0.15 mol) are added.
- Heated at 60°C for 12 hours, then poured into ice-water.
- Filtered and recrystallized from ethanol to yield 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one (58% yield).
Optimization Notes :
Alternative Pathways and Comparative Analysis
Sequential Functionalization via 4-Thioxo Intermediate
An alternative route involves:
- Thieno[3,2-d]pyrimidine-4-thione formation using P₄S₁₀.
- Methylation with CH₃I to 4-methylthio derivative .
- Displacement with hydrazine and subsequent alkylation.
Yield Comparison :
| Step | Yield (%) | Conditions |
|---|---|---|
| 4-Thione formation | 78 | P₄S₁₀, xylene, reflux |
| Methylation | 56 | CH₃I, NaOH (2N) |
| Final alkylation | 52 | Cs₂CO₃, ACN, 80°C |
Mechanistic Insights and Side Reactions
Competing Dimroth Rearrangement
During hydrazine substitution, care must be taken to avoid Dimroth-type rearrangement, which can isomerize the ring system. Key mitigations:
- Maintain reaction temperature <40°C during hydrazine addition.
- Use excess hydrazine hydrate (1.5 eq.) to drive substitution over rearrangement.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the hydrazinyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine, including 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one, exhibit strong antiproliferative effects against various cancer cell lines. The mechanism of action involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through mitochondrial pathways.
- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.
Biochemical Research
The compound's ability to interact with cellular components makes it a valuable tool in biochemical studies. It can be used to explore:
- Cell Cycle Regulation : Its effects on tubulin dynamics allow researchers to investigate mechanisms of cell cycle regulation and cancer progression.
- Signal Transduction Pathways : By studying how this compound affects various signaling pathways, researchers can gain insights into tumor biology and potential therapeutic targets.
Synthetic Methodologies
The synthesis of this compound typically involves:
- Cyclization Reactions : Starting from readily available precursors such as 3-amino-thiophene derivatives, cyclization can be performed using agents like formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core.
- Functionalization Steps : Subsequent steps involve adding hydrazinyl and pyrrolidinyl groups through nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Case Studies
Recent studies have demonstrated the effectiveness of this compound in preclinical models:
- In Vitro Studies : A study showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.
- Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis through caspase activation and mitochondrial membrane potential disruption, underscoring their potential as therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The pyrrolidinyl group enhances the compound’s binding affinity and selectivity towards its targets . These interactions disrupt critical cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolidinyl derivatives: Compounds with similar pyrrolidinyl groups but different core structures, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness
2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the combination of its hydrazinyl and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, characterized by its unique heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of This compound is , with a CAS number of 1351398-88-3. The compound features a thieno[3,2-d]pyrimidine core with hydrazinyl and pyrrolidinyl substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 263.36 g/mol |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 0.82 |
| Melting Point | Not specified |
Recent studies have indicated that This compound exhibits significant biological activity through various mechanisms:
- Phosphodiesterase Inhibition : This compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE7, which plays a crucial role in regulating intracellular cAMP levels. Inhibition of PDE7 can enhance T-cell function and has implications for treating inflammatory diseases and certain cancers .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : There is emerging evidence that compounds within the thienopyrimidine class exhibit antimicrobial activity, potentially making them candidates for further development as antibiotics .
Case Study 1: PDE7 Inhibition
A study focused on a series of thienopyrimidine derivatives revealed that compounds similar to This compound showed strong PDE7 inhibitory activity with selectivity against other PDE isoforms. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity .
Case Study 2: Anticancer Effects
In vitro assays conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase-3 activity .
Comparative Analysis with Similar Compounds
The biological activities of This compound were compared with other thienopyrimidine derivatives:
| Compound Name | PDE7 Inhibition (IC50 µM) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Compound A | 0.5 | 10 |
| Compound B | 0.8 | 15 |
| 2-Hydrazinyl Compound | 0.6 | 12 |
Q & A
Basic Synthesis and Structural Optimization
Q: What are the key synthetic challenges in introducing the hydrazinyl and pyrrolidin-1-yl ethyl groups to the thieno[3,2-d]pyrimidin-4(3H)-one core, and how can these be addressed methodologically? A: The hydrazinyl group requires careful protection-deprotection strategies to avoid side reactions during coupling. For example, Pd-catalyzed C–N cross-coupling (e.g., Buchwald-Hartwig conditions) can introduce pyrrolidin-1-yl ethyl substituents, but steric hindrance may reduce yields . Optimizing solvent systems (e.g., DMF or toluene) and catalysts (e.g., Pd(OAc)₂ with Xantphos) improves efficiency. Post-synthetic reduction of nitro intermediates (e.g., using Fe/AcOH) can generate hydrazinyl groups, as shown in related thienopyrimidine derivatives .
Advanced Characterization Techniques
Q: How can researchers resolve ambiguities in structural elucidation caused by the compound’s fused heterocyclic system? A: Combine multi-dimensional NMR (¹H-¹³C HSQC, HMBC) to map connectivity, particularly for the thiophene-pyrimidine core. High-resolution mass spectrometry (HRMS) confirms molecular formula, while X-ray crystallography (as applied to analogous compounds in ) provides absolute configuration. IR spectroscopy identifies functional groups like C=O (1670–1700 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .
Biological Activity Profiling
Q: What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor? A: Prioritize enzyme inhibition assays (e.g., fluorescence polarization for Pim-1 kinase, IC₅₀ determination) due to structural similarities to pyridothienopyrimidinones with reported kinase activity . Cell-based assays (e.g., MTT for antiproliferative effects on cancer lines) should follow, using concentrations guided by solubility studies (DMSO stock solutions, ≤0.1% final). Molecular docking against homology models of target kinases (e.g., 17β-HSD2) can rationalize activity .
Computational Modeling and SAR Analysis
Q: How can molecular dynamics (MD) simulations improve understanding of substituent effects on target binding? A: Perform MD simulations (e.g., using GROMACS) to analyze the stability of the pyrrolidin-1-yl ethyl group in hydrophobic pockets. Compare binding free energies (MM-PBSA) of derivatives with varying substituents. For example, shows that 3-aminopyrrolidine enhances activity via H-bonding with catalytic residues. Pair simulations with experimental SAR data to validate hypotheses .
Data Contradictions in Bioactivity Studies
Q: How should researchers address discrepancies in reported IC₅₀ values for structurally similar thienopyrimidines across studies? A: Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability. Cross-validate using orthogonal methods: SPR for binding affinity and Western blotting for downstream target modulation (e.g., phosphorylation status). Meta-analysis of datasets (e.g., PubChem BioAssay) can identify trends obscured by protocol differences .
Reaction Optimization for Scalability
Q: What strategies improve yields in multi-step syntheses involving sensitive intermediates? A: Use flow chemistry for exothermic steps (e.g., cyclization) to enhance control. For example, achieved 85% yield in a Sonogashira coupling by optimizing Pd catalyst loading (5 mol%) and reaction time (12 hr). Purify intermediates via flash chromatography (hexane/EtOAc gradients) or recrystallization (isopropanol) to avoid carryover impurities .
Stability and Storage Considerations
Q: What degradation pathways are critical for long-term storage, and how can they be mitigated? A: Hydrazinyl groups are prone to oxidation; store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Monitor via HPLC-UV (λ = 254 nm) for peroxide formation. Lyophilization enhances stability for biological testing. For analogs, notes that fluorinated aryl groups reduce susceptibility to hydrolysis .
Toxicity and Off-Target Profiling
Q: Which assays are essential for early-stage toxicity screening of this compound? A: Conduct hERG inhibition assays (patch-clamp or FLIPR) to assess cardiac risk. CYP450 inhibition panels (e.g., CYP3A4/2D6) evaluate metabolic interference. Zebrafish embryo toxicity assays (LC₅₀) provide rapid in vivo insights. For specificity, use kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
